N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine
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Overview
Description
“N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine” is a chemical compound with the CAS Number: 923180-07-8 . Its IUPAC name is 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinone oxime . The compound has a molecular weight of 284.34 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O4S/c1-18-11-2-4-12(5-3-11)19(16,17)14-8-6-10(13-15)7-9-14/h2-5,10H,6-9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Antimicrobial Studies
- Synthesis of New Pyridine Derivatives : Researchers have synthesized new pyridine derivatives, including structures related to N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine, demonstrating considerable antibacterial activity. These compounds were prepared through complex chemical reactions and their antimicrobial potential was evaluated, highlighting their significance in medicinal chemistry (Patel & Agravat, 2009).
Molecular Dynamics and Quantum Chemical Studies
- Prediction of Inhibition Efficiencies on Corrosion of Iron : A study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces utilized quantum chemical calculations and molecular dynamics simulations. This research demonstrates the potential application of N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine derivatives in protecting metals against corrosion, showing a promising avenue for the development of new corrosion inhibitors (Kaya et al., 2016).
Enzyme Inhibitory Activities
- Synthesis and Evaluation of 1,2,4-Triazole Analogues : Researchers have synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives and evaluated their enzyme inhibitory activities. This study offers insights into the therapeutic potential of these compounds as inhibitors against enzymes like carbonic anhydrase and cholinesterases, suggesting their relevance in designing drugs for conditions like glaucoma and neurodegenerative diseases (Virk et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-2-4-12(5-3-11)19(16,17)14-8-6-10(13-15)7-9-14/h2-5,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHVOZWOIMWXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=NO)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine |
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